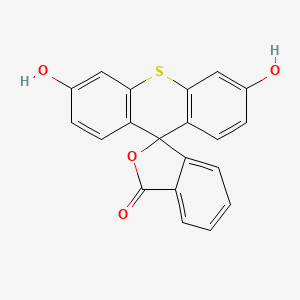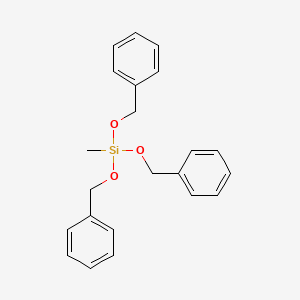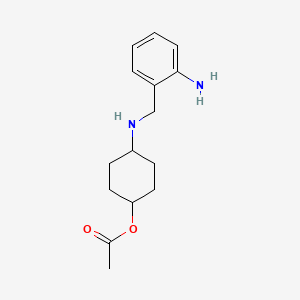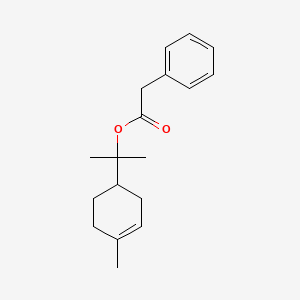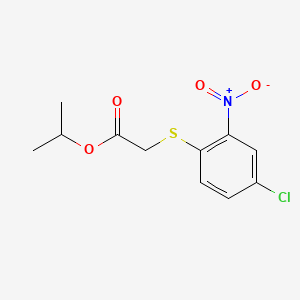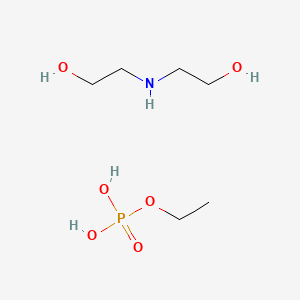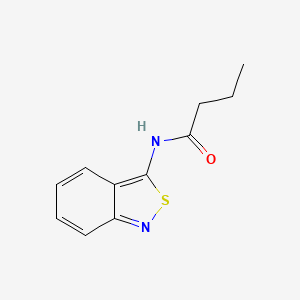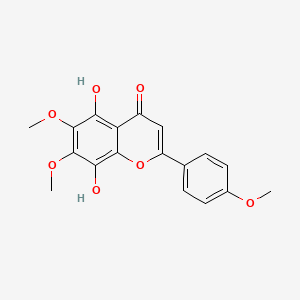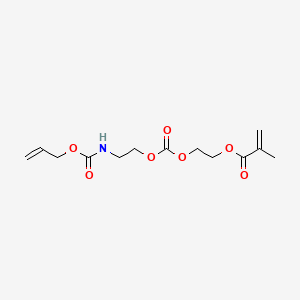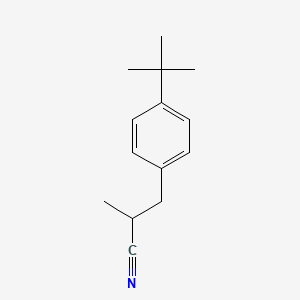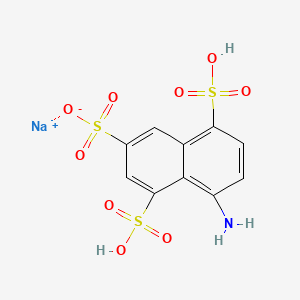
2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester is a complex organic compound with a unique structure. This compound features a cyclohexene ring, an octanoic acid chain, and multiple ester groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester typically involves multiple steps. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the octanoic acid chain. The esterification process involves the reaction of the carboxylic acid group with dodecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Ester derivatives
Applications De Recherche Scientifique
2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids and alcohols. These products can then interact with cellular pathways, modulating various biological processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclohexene-1-octanoic acid, 6-(9-carboxy-1-nonen-1-yl)-4,5-dihexyl-
- 5-Hexenoic acid
- 4-Pentenoic acid
Uniqueness
Compared to similar compounds, 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester stands out due to its multiple ester groups and long alkyl chains. These features enhance its solubility and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
72245-40-0 |
|---|---|
Formule moléculaire |
C45H84O4 |
Poids moléculaire |
689.1 g/mol |
Nom IUPAC |
dodecyl (1R,2R,5S)-5-(8-dodecoxy-8-oxooctyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C45H84O4/c1-4-7-10-13-15-17-19-21-26-31-38-48-44(46)35-30-25-23-24-28-33-41-36-37-42(34-29-12-9-6-3)43(40-41)45(47)49-39-32-27-22-20-18-16-14-11-8-5-2/h36-37,41-43H,4-35,38-40H2,1-3H3/t41-,42-,43-/m1/s1 |
Clé InChI |
RJBNDRAQWRZKCU-QPHPTHAZSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)CCCCCCC[C@H]1C[C@H]([C@@H](C=C1)CCCCCC)C(=O)OCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCCCCCC1CC(C(C=C1)CCCCCC)C(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


